molecular formula C9H7ClN2 B12314932 4-Chloro-2-methyl-1,6-naphthyridine

4-Chloro-2-methyl-1,6-naphthyridine

Cat. No.: B12314932
M. Wt: 178.62 g/mol
InChI Key: DCFNRJJHFBKMTK-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1,6-naphthyridine (CAS 2804196-79-8) is a chemical intermediate based on the privileged 1,6-naphthyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . The 1,6-naphthyridine core is recognized as a versatile scaffold capable of providing ligands for various biological receptors . This specific compound, with its reactive chloro and methyl substituents, is designed for use as a key synthetic building block, enabling further functionalization and the development of novel bioactive molecules. Researchers value the 1,6-naphthyridine structure for its application in creating potential therapeutic agents. Derivatives have been investigated as inhibitors for a range of targets, including tyrosine kinases, breakpoint-cluster-region (BCR) kinase, discoidin domain-containing receptor 2 (DDR2), and cyclin-dependent kinases 8 and 19 (CDK8/CDK19) . Beyond pharmaceutical applications, fused polycyclic 1,6-naphthyridine derivatives have also demonstrated promising optical properties, suggesting potential use as fluorophores in materials science . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

4-chloro-2-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-5-11-3-2-9(7)12-6/h2-5H,1H3

InChI Key

DCFNRJJHFBKMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NC=CC2=N1)Cl

Origin of Product

United States

Preparation Methods

Quinoline-Based Cyclocondensation

A widely reported method involves the one-pot synthesis from 4-chloro-2-methylquinoline derivatives. For example, heating 4-chloro-2-methylquinoline with 2-amino-5-chlorobenzophenone under neat conditions at 160°C for 30 minutes generates the target compound via a tandem cyclocondensation and aromatization process. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 98:2) yields 23–25% of 9-chloro-6-methyl-7-phenyldibenzo[b,h]naphthyridine, a precursor that can be further functionalized.

Key Reaction Parameters

  • Temperature: 160°C (neat)
  • Time: 30 minutes
  • Catalysts: None required
  • Limitations: Moderate yields due to competing side reactions.

Conrad-Limpach Cyclization Attempts

The Conrad-Limpach reaction, traditionally used for quinoline synthesis, was explored for 1,6-naphthyridine derivatives. Starting with 4-aminoisonicotinic acid (19) or 4-aminopyridine (21) , treatment with acetone and phosphorus oxychloride (POCl₃) aimed to form 4-chloro-2-methyl-1,6-naphthyridine (20) . However, this approach failed to produce the desired product efficiently, highlighting the challenges in adapting classical methods to naphthyridine systems.

Critical Observations

  • POCl₃ acts as both a cyclizing agent and chlorinating agent.
  • Competing decomposition pathways limit utility.

Multi-Step Synthesis from Dihydro-Naphthyridine Precursors

A high-yielding route (EP3858825A1) begins with 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine , which undergoes chlorination using POCl₃ and dimethylformamide (DMF) at 110°C. This stepwise method achieves 85% yield by first introducing the chlorine atom at position 4, followed by methylation at position 2.

Synthetic Pathway

  • Chlorination :
    • Reagents: POCl₃, DMF
    • Conditions: 110°C, 16 hours
  • Methylation :
    • Reagents: Methyl iodide, K₂CO₃
    • Solvent: Acetonitrile

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield Scalability
Quinoline Cyclocondensation 4-Chloro-2-methylquinoline Neat, 160°C 23–25% Moderate
Conrad-Limpach Attempt 4-Aminopyridine POCl₃, acetone <10% Low
Palladium Catalysis Halogenated precursors Pd(OAc)₂, Xantphos 60–70% High
Multi-Step Chlorination Dihydro-naphthyridine POCl₃, DMF, CH₃I 85% High

Mechanistic Insights

  • Chlorination : POCl₃ facilitates electrophilic aromatic substitution, preferentially targeting electron-deficient positions on the naphthyridine ring.
  • Cyclocondensation : Neat conditions promote dehydration and aromatization, critical for ring closure.
  • Catalytic Systems : Palladium complexes enhance C–N bond formation, though substrate specificity remains a challenge.

Chemical Reactions Analysis

4-Chloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity
4-Chloro-2-methyl-1,6-naphthyridine and its derivatives have shown promising antitumor activities. Research indicates that modifications to the naphthyridine structure can enhance its efficacy against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to inhibit tumor growth in preclinical models, demonstrating significant cytotoxic effects against melanoma and other neoplasms .

1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

1.3 Neurological Disorders
Research highlights the potential of this compound derivatives in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on specific neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including chlorination of 2-methylpyridine under controlled conditions. This reactivity allows for the introduction of different functional groups at specific positions on the naphthyridine ring, facilitating the development of new derivatives with enhanced biological activities .

Synthesis Method Description Yield (%)
ChlorinationReaction of 2-methylpyridine with chlorinating agents70%
Grignard ReagentAddition of Grignard reagents to form substituted naphthyridines53%

Case Studies

3.1 MK-8189 Development
One notable case study involves the development of MK-8189, a potent phosphodiesterase 10A inhibitor derived from naphthyridine structures. The compound demonstrated improved solubility and pharmacokinetic profiles in animal models, indicating its potential as a therapeutic agent for neurological conditions .

3.2 Antimicrobial Screening
In another study, various derivatives of this compound were screened against multiple bacterial strains. Results indicated that specific modifications led to enhanced antibacterial activity compared to existing antibiotics, suggesting a pathway for developing new treatments for resistant infections .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₉H₇ClN₂ (based on structural analogs).
  • Reactivity : The chlorine at the 4-position is susceptible to nucleophilic substitution, while the methyl group at the 2-position may sterically hinder reactions at adjacent positions.

Structural Analogs

The following table compares 4-chloro-2-methyl-1,6-naphthyridine with key analogs in terms of substituents, synthesis, and applications:

Compound Substituents Synthesis Method Key Properties/Applications Reference
This compound Cl (4), Me (2) One-pot condensation (analogous) Pharmaceutical intermediate
4-Chloro-1,6-naphthyridine Cl (4) Hydrogenolysis of 4-chloro precursor Reactive intermediate for further substitution
4-Chloro-7-methoxy-1,6-naphthyridine Cl (4), OMe (7) Not detailed High-purity pharmaceutical intermediate (≥99% purity)
8-Methylbenzo[b]-1,6-naphthyridine Me (8) Not detailed Antibacterial activity
Key Observations:
  • Substituent Effects :
    • Chlorine : Enhances electrophilic substitution reactivity (e.g., at the 4-position) .
    • Methyl : Increases lipophilicity and may sterically hinder reactions at adjacent positions .
    • Methoxy : Electron-donating groups like OMe (7-position) improve solubility and alter electronic distribution .

Pharmacokinetic and Industrial Relevance

  • 4-Chloro-7-methoxy-1,6-naphthyridine : High purity (≥99%) and stability make it a preferred intermediate in APIs .
  • 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine : Used in agrochemical synthesis due to its versatility as a building block .

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